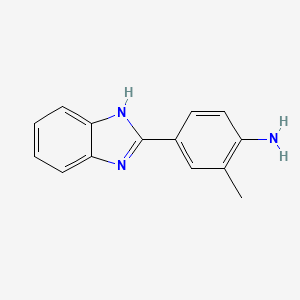

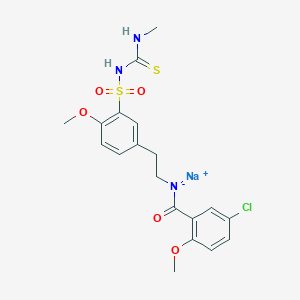

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is part of a broader class of benzimidazoles that have been studied for various biological activities, including antimicrobial, antihypertensive, and potential antitumor effects . Benzimidazole derivatives are known for their diverse pharmacological properties and have been the subject of numerous synthetic efforts to explore their potential therapeutic applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves multistep reactions starting from o-phenylenediamine or its derivatives. For instance, the synthesis of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives was achieved by treating various substituted prop-2-en-1-ones with phenyl hydrazine . Another example is the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which involved a ring-closing reaction, reduction, and acylation as key steps .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole moiety, which is a fused ring system consisting of benzene and imidazole rings. The structural analysis is often performed using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray diffraction analysis in some cases . These techniques help in confirming the presence of specific functional groups and the overall molecular architecture of the synthesized compounds.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including condensation, cyclocondensation, and substitution reactions, to introduce different functional groups or to form complex structures. For example, the synthesis of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives involved the reaction of 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine in the presence of manganese(III) acetate . These reactions are crucial for the modification of the benzimidazole core to enhance its biological activity or to impart specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the benzimidazole ring. The introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity and its interaction with biological targets . The absorption ability of phenylazopyrimidones, a class of benzimidazole derivatives, was found to be dependent on the pH and solvent, as well as the nature of the substituents . Additionally, the fluorescent properties of some benzimidazole derivatives have been investigated, which could have implications for their use in imaging or as probes .

科学的研究の応用

Antimicrobial Activity

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine and its derivatives have demonstrated promising antimicrobial properties. Krishnanjaneyulu et al. (2014) synthesized a series of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine, which exhibited significant in vitro antibacterial and antifungal activities against various human pathogenic microorganisms (Krishnanjaneyulu et al., 2014). Similarly, El-Meguid (2014) reported the synthesis of derivatives containing 4-(5-benzoyl-benzoimidazol-2) moiety with significant effectiveness against gram-positive and gram-negative bacteria, and fungi (El-Meguid, 2014).

Heparanase Inhibition

Xu et al. (2006) described a novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of the endo-beta-glucuronidase heparanase, with some derivatives showing good inhibitory activity and oral exposure in mice (Xu et al., 2006).

Antitumor Effects

Bin (2015) synthesized a compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which showed potential antitumor effects and excellent bioactivities (Bin, 2015). Zhao et al. (2015) constructed Zn(II) complexes bearing benzimidazole-based derivatives, demonstrating high cytotoxic properties in vitro against different carcinoma cells (Zhao et al., 2015).

Synthesis and Application in Organic Light-Emitting Diodes (OLEDs)

Ge et al. (2008) prepared solution-processible bipolar molecules containing triphenylamine and benzimidazole moieties, useful in fabricating phosphorescent organic light-emitting diodes (OLEDs), with improved performance due to complete charge localization (Ge et al., 2008).

作用機序

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .

Mode of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.

Biochemical Pathways

Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNKTCAHTQUVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)

![(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one](/img/structure/B3001689.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3001699.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3001700.png)

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)